5-(3-imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one
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Overview
Description
5-(3-Imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one is a heterocyclic compound that features both imidazole and triazine rings These structures are known for their diverse chemical and biological properties The imidazole ring is a five-membered ring containing two nitrogen atoms, while the triazine ring is a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with a triazine derivative. One common method involves the use of 1,3,5-triazine-2,4,6-trione as a starting material. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The triazine ring can be reduced to form dihydrotriazines.
Substitution: Both the imidazole and triazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydrotriazines.
Substitution: Various substituted imidazole and triazine derivatives.
Scientific Research Applications
5-(3-Imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(3-imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity. These interactions can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the triazine ring.
3-(1H-Imidazol-1-yl)propan-1-amine: Similar structure but lacks the triazine ring.
2-Amino-1,3,5-triazine: Similar structure but lacks the imidazole ring.
Uniqueness
5-(3-Imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one is unique due to the presence of both imidazole and triazine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to compounds with only one of these rings .
Properties
IUPAC Name |
5-(3-imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c16-9-13-8(6-12-14-9)11-2-1-4-15-5-3-10-7-15/h3,5-7H,1-2,4H2,(H2,11,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNWOWHTXWWTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC2=NC(=O)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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